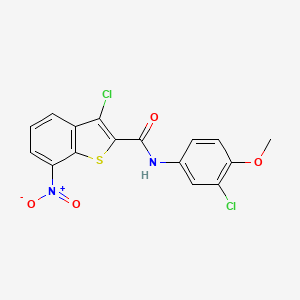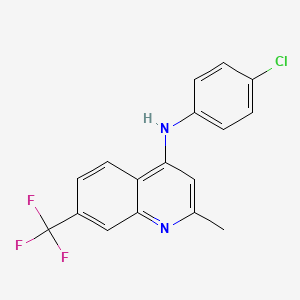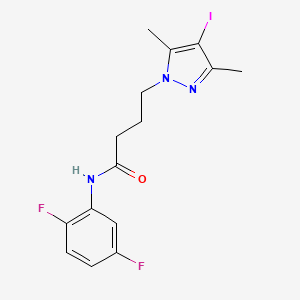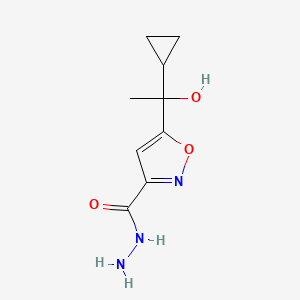![molecular formula C22H17N5O3S B11481016 2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481016.png)
2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide is a complex organic compound belonging to the thienopyridine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Its unique structure, which includes multiple functional groups such as amino, cyano, and methoxy groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-thioxopyridine-3-carbonitrile, with a chloromethyl derivative under basic conditions.
Functional Group Introduction: Subsequent steps introduce the allylamino, amino, cyano, and methoxy groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the cyano or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, likely due to its interaction with specific molecular targets involved in cell proliferation and survival .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly anticancer drugs. Its unique structure and biological activity make it a candidate for further development and optimization in drug discovery programs.
Mechanism of Action
The mechanism of action of 2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide involves its interaction with specific molecular targets within cancer cells. These targets may include enzymes or receptors involved in cell signaling pathways that regulate cell growth and apoptosis. By binding to these targets, the compound can disrupt normal cellular functions, leading to the inhibition of cell proliferation and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridin-7-amines: These compounds share a similar core structure and have been studied for their antitumor activity.
Pyrano[2,3-d]thieno[3,2-b]pyridines: These derivatives also exhibit biological activity and are used in medicinal chemistry research.
Uniqueness
2-(Allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an antitumor agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H17N5O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
12-amino-10-(2-methoxyphenyl)-8-oxo-4-(prop-2-enylamino)-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile |
InChI |
InChI=1S/C22H17N5O3S/c1-3-8-26-22-13(10-24)17-19(31-22)18-16(21(28)27-17)15(12(9-23)20(25)30-18)11-6-4-5-7-14(11)29-2/h3-7,15,26H,1,8,25H2,2H3,(H,27,28) |
InChI Key |
WUSNFDUTSARVII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC4=C3SC(=C4C#N)NCC=C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480953.png)
![6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11480958.png)
![ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B11480959.png)

![N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B11480974.png)

![2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480983.png)
![N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11480990.png)



![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11481032.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11481033.png)
